![molecular formula C14H21BrO B1291472 1-溴-4-[(2-乙基己基)氧基]苯 CAS No. 164352-24-3](/img/structure/B1291472.png)
1-溴-4-[(2-乙基己基)氧基]苯
概述
描述
The compound 1-Bromo-4-[(2-ethylhexyl)oxy]benzene is a brominated aromatic ether with potential applications in various chemical syntheses and material science. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves selective bromination reactions. For instance, a novel selective bromination agent for aromatic compounds has been developed, which could potentially be applied to the synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene . Additionally, the synthesis of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, has been reported, which involves a bottom-up approach and could provide a template for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . Similar methods could be employed to analyze the molecular structure of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including addition-elimination and substitution reactions. The reactivity of such compounds can be influenced by the presence of substituents on the benzene ring, as seen in the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols . Understanding these reaction mechanisms can help predict the reactivity of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are crucial for their practical applications. X-ray crystallography can reveal the solid-state structure and intermolecular interactions, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes . The fluorescence properties of brominated compounds, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have also been studied, indicating potential applications in optoelectronic devices . These studies can provide a foundation for understanding the properties of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene.
科学研究应用
代谢途径和毒理学
- 该化合物已被研究其代谢途径和毒理作用。值得注意的是,相关溴化化合物及其衍生物的代谢已在动物模型中得到广泛分析,显示出各种途径和代谢物 (Kanamori 等人,2002), (Jones & Wells,1981)。此外,研究重点关注溴酚衍生物的合成和抗糖尿病作用,证明在治疗 2 型糖尿病等疾病中具有潜在的治疗应用 (Shi 等人,2013)。
环境与健康影响
- 研究还深入探讨了溴化阻燃剂及其代谢物在环境中的存在和对健康的影响,揭示了它们的潜在细胞毒性和基因表达调节,这强调了了解此类化合物的代谢过程的重要性 (Chen 等人,2020)。
药代动力学和生物利用度
- 在药代动力学领域,研究开发了灵敏且同时测定新型口服活性非肽拮抗剂及其主要代谢物的方法,提供了对动物模型中这些化合物在血浆和组织中的浓度的见解 (Ohashi 等人,1999)。
药物代谢和酶诱导
- 对结构相似的化合物(如二乙基 4-[(4-溴-2-氰基苯基)-氨基甲酰基]苄基膦酸酯)的代谢进行了评估,揭示了主要的代谢途径和潜在的治疗应用 (Morioka 等人,1996)。此外,对苯衍生物的研究阐明了大鼠肝脏中细胞色素 P450 的差异诱导,有助于我们了解接触这些化合物如何影响酶诱导和代谢 (Gut 等人,2005)。
安全和危害
属性
IUPAC Name |
1-bromo-4-(2-ethylhexoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHKVHXKXGJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626648 | |
| Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
CAS RN |
164352-24-3 | |
| Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

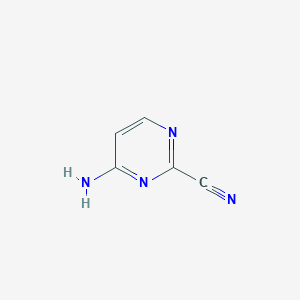
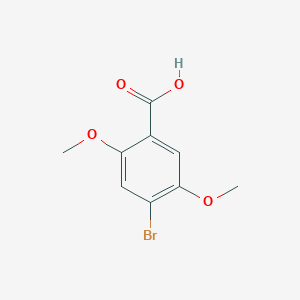

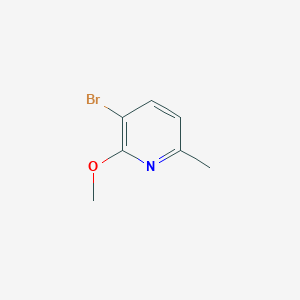

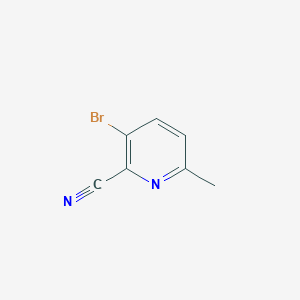


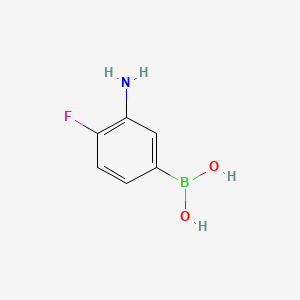

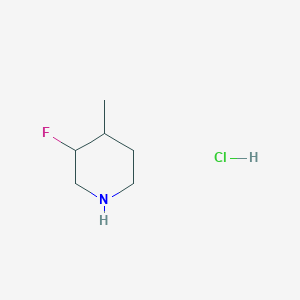
![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)
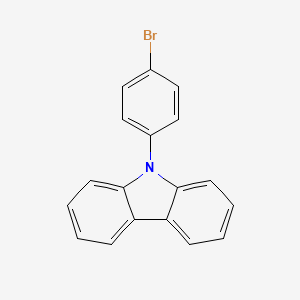
![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)